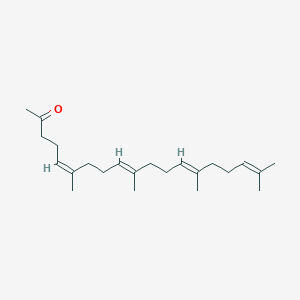

Tetraprenylacetone, (5Z)-

Description

BenchChem offers high-quality Tetraprenylacetone, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraprenylacetone, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3796-64-3 |

|---|---|

Molecular Formula |

C23H38O |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17- |

InChI Key |

HUCXKZBETONXFO-YGKYSWEFSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

(5Z)-Tetraprenylacetone: A Technical Guide for Researchers

Abstract

(5Z)-Tetraprenylacetone, a specific stereoisomer of the more broadly studied geranylgeranylacetone (GGA), presents a compelling area for scientific inquiry. While much of the existing research focuses on the all-(E) isomer or mixtures, known commercially as Teprenone, the unique conformational arrangement of the (5Z) isomer suggests the potential for distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known chemical structure and properties of tetraprenylacetone, with a specific focus on what can be inferred about the (5Z) isomer. It further delves into the well-documented biological activities of geranylgeranylacetone, including its established role as an inducer of Heat Shock Protein 70 (HSP70) and its associated cytoprotective effects. This document also outlines relevant experimental protocols and visualizes key signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(5Z)-Tetraprenylacetone, systematically named (5Z,9E,13E)-6,10,14,18-tetramethylnona-5,9,13,17-tetraen-2-one, is a polyisoprenoid ketone. The defining feature of this isomer is the Z configuration of the double bond at the C5 position. While specific experimental data for the (5Z) isomer is limited in publicly available literature, its general properties can be inferred from studies on geranylgeranylacetone (GGA).

Table 1: Physicochemical Properties of Geranylgeranylacetone (GGA)

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈O | [1] |

| Molecular Weight | 330.55 g/mol | [1] |

| Appearance | Clear oil | Sigma-Aldrich |

| Solubility | DMSO: >5 mg/mL | Sigma-Aldrich |

| Storage Temperature | -20°C | Sigma-Aldrich |

| Purity (typical) | ≥98% (HPLC) | Sigma-Aldrich |

Note: The properties listed above are for the commercially available geranylgeranylacetone, which is typically the all-(E) isomer (Teprenone). The stereochemistry of the (5Z) isomer may lead to variations in properties such as boiling point, density, and refractive index.

Biological Activity and Signaling Pathways

The biological activity of geranylgeranylacetone (GGA) is primarily attributed to its ability to induce the expression of heat shock proteins (HSPs), particularly HSP70.[1] This induction confers significant cytoprotective effects against a variety of cellular stressors.

Induction of Heat Shock Protein 70 (HSP70)

GGA is known to upregulate HSP70 expression by activating the Heat Shock Factor 1 (HSF1).[2] The proposed mechanism involves the binding of GGA to the C-terminal domain of HSP70, which leads to the dissociation of the HSP70-HSF1 complex.[1] The released HSF1 can then trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.

Cytoprotective and Anti-inflammatory Effects

The induction of HSP70 by GGA has been shown to protect cells from damage induced by various stressors, including ischemia-reperfusion injury, nonsteroidal anti-inflammatory drugs (NSAIDs), and oxidative stress.[3][4] This cytoprotective effect is linked to the chaperone activity of HSP70, which aids in the proper folding of proteins and the refolding of denatured proteins. GGA has also demonstrated anti-inflammatory and anti-ulcer properties.[3]

Signaling Pathways

Recent studies have elucidated the involvement of specific signaling pathways in the protective effects of GGA. The PI3K/AKT/mTOR pathway has been identified as a key mediator of GGA-induced HSP70 expression and the subsequent reduction of apoptosis, autophagy, and gliosis in retinal ischemia-reperfusion injury.[5]

Caption: GGA-induced HSP70 expression and cytoprotection via the PI3K/AKT/mTOR pathway.

Experimental Protocols

This section provides an overview of methodologies that can be adapted for the study of (5Z)-Tetraprenylacetone.

Stereospecific Synthesis

The stereospecific synthesis of tetraprenylacetone isomers can be challenging. A common strategy involves the use of stereocontrolled Wittig or Horner-Wadsworth-Emmons reactions to establish the desired double bond geometry. For the synthesis of the (5Z) isomer, a (Z)-selective olefination reaction would be a critical step.

Conceptual Workflow for (5Z)-Tetraprenylacetone Synthesis:

Caption: A conceptual workflow for the stereospecific synthesis of (5Z)-Tetraprenylacetone.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the separation and quantification of tetraprenylacetone isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. The distinct retention times of the isomers would allow for their separation and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the stereochemistry of the double bonds. The coupling constants and chemical shifts of the vinylic protons are particularly informative for distinguishing between (E) and (Z) isomers.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. Fragmentation patterns can also provide structural information.

In Vitro HSP70 Induction Assay

Cell Culture: A suitable cell line (e.g., human gastric epithelial cells, neuronal cells) is cultured under standard conditions.

Treatment: Cells are treated with varying concentrations of (5Z)-Tetraprenylacetone for a specified duration (e.g., 24 hours).

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for HSP70.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the level of HSP70 expression relative to a loading control (e.g., β-actin).

Conclusion and Future Directions

While the biological activities of geranylgeranylacetone are well-established, the specific contributions of the (5Z) isomer remain an unexplored area of research. The distinct three-dimensional structure of (5Z)-Tetraprenylacetone may lead to altered interactions with biological targets, potentially resulting in a unique pharmacological profile. Future research should focus on the stereospecific synthesis of (5Z)-Tetraprenylacetone to enable a thorough investigation of its physicochemical properties and a direct comparison of its biological activity against other isomers. Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

- 1. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ゲラニルゲラニルアセトン | Sigma-Aldrich [sigmaaldrich.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Geranylgeranylacetone-induced heat shock protein70 expression reduces retinal ischemia-reperfusion injury through PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (5Z)-Tetraprenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Tetraprenylacetone, a C20 isoprenoid ketone, represents a key structural motif in various biologically active molecules. Its stereospecific synthesis, particularly the establishment of the (5Z) trisubstituted double bond, presents a significant chemical challenge. This technical guide provides an in-depth overview of a plausible stereospecific synthetic route to (5Z)-Tetraprenylacetone, leveraging modern stereoselective olefination methodologies. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the synthetic strategy.

Introduction

Retrosynthetic Analysis

A logical retrosynthetic strategy for (5Z)-Tetraprenylacetone (1) involves a disconnection of the C4-C5 bond, suggesting a Z-selective olefination reaction as the key bond-forming step. This leads to two key synthons: a C15 aldehyde with (2Z,6E)-stereochemistry (2) and a C5 phosphonium ylide or phosphonate anion (3) . The C15 aldehyde can be derived from (2Z,6E)-farnesol (4) , a known sesquiterpenoid.

Caption: Retrosynthetic analysis of (5Z)-Tetraprenylacetone.

Synthesis of Key Intermediates

Synthesis of (2Z,6E)-Farnesol (4)

The stereoselective synthesis of (2Z,6E)-farnesol is a critical first step. While this isomer of farnesol is a known compound, its synthesis often requires careful control of olefination reactions to achieve the desired Z-geometry at the C2 position. One plausible approach involves the use of a Z-selective Horner-Wadsworth-Emmons reaction.[1][2]

Oxidation of (2Z,6E)-Farnesol to (2Z,6E)-Farnesal (2)

The allylic alcohol of (2Z,6E)-farnesol can be selectively oxidized to the corresponding aldehyde, (2Z,6E)-farnesal, using mild oxidizing agents to avoid isomerization of the double bonds.[3][4]

Experimental Protocol: Oxidation of (2Z,6E)-Farnesol

To a solution of (2Z,6E)-farnesol (1.0 eq) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (2Z,6E)-farnesal.

| Reactant | Molar Eq. |

| (2Z,6E)-Farnesol | 1.0 |

| Dess-Martin Periodinane | 1.2 |

| Dichloromethane | - |

Table 1: Reagents for the oxidation of (2Z,6E)-Farnesol.

Stereoselective Olefination

The crucial step in this synthetic strategy is the stereoselective formation of the (5Z)-double bond. Two powerful methods for achieving high Z-selectivity in olefination reactions are the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination.

Still-Gennari Olefination

The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, to favor the formation of the Z-alkene.[2]

Experimental Protocol: Still-Gennari Olefination

To a solution of the appropriate C4-phosphonate (e.g., diethyl (3-methylbut-2-en-1-yl)phosphonate) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of (2Z,6E)-farnesal (1.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for several hours until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (5Z,9E,13E)-6,10,14-trimethyl-pentadeca-2,5,9,13-tetraene.

| Reactant | Molar Eq. |

| (2Z,6E)-Farnesal | 1.0 |

| Diethyl (3-methylbut-2-en-1-yl)phosphonate | 1.1 |

| KHMDS | 1.1 |

| THF | - |

Table 2: Reagents for the Still-Gennari Olefination.

Julia-Kocienski Olefination

The Julia-Kocienski olefination involves the reaction of a phenyl tetrazolyl (PT) sulfone with an aldehyde or ketone. While it typically favors the E-isomer, modifications to the sulfone and reaction conditions can lead to high Z-selectivity.[1][5][6][7]

Experimental Protocol: Julia-Kocienski Olefination

A solution of the C4-PT-sulfone (1.2 eq) in anhydrous THF is cooled to -78 °C. A strong base like lithium hexamethyldisilazide (LiHMDS) (1.2 eq) is added, and the mixture is stirred for 30-60 minutes. A solution of (2Z,6E)-farnesal (1.0 eq) in THF is then added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired Z-alkene.

| Reactant | Molar Eq. |

| (2Z,6E)-Farnesal | 1.0 |

| C4-PT-sulfone | 1.2 |

| LiHMDS | 1.2 |

| THF | - |

Table 3: Reagents for the Julia-Kocienski Olefination.

Caption: Proposed synthetic workflow for (5Z)-Tetraprenylacetone.

Conversion to (5Z)-Tetraprenylacetone

The resulting tetraene from the olefination step needs to be converted to the target ketone. This can be achieved through a selective hydration of the terminal double bond followed by oxidation of the resulting secondary alcohol.

Quantitative Data Summary

The expected yields and stereoselectivities for the key olefination reactions are summarized below. These values are based on literature precedents for similar substrates.

| Olefination Method | Typical Yield (%) | Typical Z:E Ratio |

| Still-Gennari Olefination | 70-90 | >95:5 |

| Julia-Kocienski Olefination | 65-85 | >90:10 |

Table 4: Expected Yields and Stereoselectivities.

Conclusion

This technical guide outlines a robust and stereoselective synthetic strategy for the preparation of (5Z)-Tetraprenylacetone. The key to this approach is the utilization of modern Z-selective olefination reactions, such as the Still-Gennari or Julia-Kocienski olefination, to control the geometry of the crucial C5-C6 double bond. The provided experimental protocols and data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in accessing this and related isoprenoid structures. The modular nature of this synthesis should also allow for the preparation of analogues for structure-activity relationship studies. Further optimization of each step will be necessary to achieve an efficient and scalable synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Julia Olefination [organic-chemistry.org]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

The Isomeric Divide: A Technical Examination of Tetraprenylacetone's Biological Potential

A comparative analysis of the biological activities of (5Z)-Tetraprenylacetone and its (5E)-isomer remains an uncharted area of scientific inquiry. Extensive investigation of publicly available scientific literature and databases reveals a significant gap in the understanding of how the stereochemistry of the C5 double bond in tetraprenylacetone influences its biological effects. No direct comparative studies, quantitative data, or detailed experimental protocols specifically addressing the differential activities of the (5Z) and (5E) isomers have been identified.

This technical guide, therefore, pivots to an in-depth exploration of the biological activities of structurally related and well-researched tetraprenyl compounds: Geranylgeranylacetone (GGA) and Tetraprenyltoluquinone (TPTQ) . The insights gleaned from these analogous compounds offer valuable perspectives for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoprenoid ketones. This document will adhere to the core requirements of providing structured data, detailed experimental methodologies where available, and visualizations of key signaling pathways.

Geranylgeranylacetone (GGA): A Pleiotropic Agent with Anticancer and Anti-inflammatory Properties

Geranylgeranylacetone (GGA), an acyclic isoprenoid, is an established anti-ulcer drug in Japan. Beyond its gastric-protective effects, a growing body of research highlights its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity of Geranylgeranylacetone

GGA has demonstrated inhibitory effects on the progression of various cancers, including ovarian cancer, both in vitro and in vivo.[1] Its anticancer mechanisms are multifaceted, primarily involving the modulation of key signaling pathways that govern cell proliferation, survival, and invasion.

Quantitative Data on the Anticancer Effects of GGA:

While specific IC50 values for GGA across a wide range of cancer cell lines are not consistently reported in a centralized manner, studies have demonstrated its dose-dependent inhibitory effects on cancer cell proliferation. For instance, treatment of ovarian cancer cells with GGA resulted in a significant inhibition of cell proliferation.[1]

| Cell Line | Cancer Type | Effect of GGA | Concentration/Dose | Reference |

| Ovarian Cancer Cells | Ovarian Cancer | Inhibition of cell proliferation, inactivation of Ras, suppression of MAPK phosphorylation | Not specified | [1] |

| HeLa, Caco-2, HEK | Cervical, Colorectal, Embryonic Kidney | Decreased cell viability (in normal glucose) | 100 µM | |

| MDA-MB-231 | Breast Cancer | Reduced tumor growth (in vivo, in combination with doxorubicin) | Not specified | |

| Human Hepatic Stellate Cells | Liver Fibrosis Model | Attenuates fibrogenic activity, induces apoptosis | Not specified |

Experimental Protocols for Anticancer Assays with GGA:

-

Cell Proliferation Assay: Ovarian cancer cells are seeded in appropriate culture plates and treated with varying concentrations of GGA. Cell proliferation can be assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

-

Western Blot Analysis for Signaling Pathway Components: To investigate the effect of GGA on signaling pathways, cancer cells are treated with GGA, and cell lysates are prepared. Proteins of interest (e.g., Ras, phosphorylated MAPK) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[1]

-

In Vivo Tumor Growth and Ascites Model: To assess the in vivo efficacy of GGA, human ovarian cancer cells can be xenografted into immunodeficient mice. The mice are then treated with GGA, and tumor growth and ascites formation are monitored over time.[1]

Signaling Pathways Modulated by Geranylgeranylacetone in Cancer:

GGA's anticancer effects are attributed, in part, to its ability to interfere with the Ras-MAPK and Rho signaling pathways.

-

Ras-MAPK Signaling Pathway: The Ras-MAPK pathway is a critical regulator of cell proliferation and survival. GGA has been shown to inactivate Ras and suppress the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), thereby inhibiting downstream signaling that promotes cancer cell growth.[1]

Caption: Inhibition of the Ras-MAPK signaling pathway by Geranylgeranylacetone (GGA).

-

Rho Signaling Pathway: The Rho family of GTPases plays a crucial role in cancer cell invasion and motility. GGA has been found to inhibit ovarian cancer invasion by attenuating Rho activation.[1]

References

The Enigmatic Presence of (5Z)-Tetraprenylacetone in the Plant Kingdom: A Technical Guide for Researchers

A deep dive into the potential natural occurrence, biosynthesis, and analysis of the acyclic diterpenoid (5Z)-Tetraprenylacetone, with a focus on its likely origins in marine brown algae.

Executive Summary

(5Z)-Tetraprenylacetone, an acyclic C20 isoprenoid ketone, remains an elusive compound within the vast chemical landscape of the plant kingdom. While direct evidence of its natural occurrence in terrestrial plants is scarce, compelling chemotaxonomic and biosynthetic rationale points towards marine brown algae (Phaeophyceae) as a promising, yet underexplored, source. This technical guide synthesizes the available information on structurally related acyclic diterpenoids and farnesylacetone derivatives found in brown algae, primarily from the genera Sargassum and Bifurcaria. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the probable biosynthetic pathways, detailed hypothetical experimental protocols for extraction and quantification, and a discussion of its potential biological significance. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the natural occurrence and bioactivity of (5.Z.)-Tetraprenylacetone.

Introduction: The Diterpenoid Landscape and the Case for (5Z)-Tetraprenylacetone

Diterpenoids, a diverse class of C20 isoprenoids, are widespread in nature and exhibit a remarkable range of biological activities.[1] They are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and can be acyclic, monocyclic, bicyclic, or have more complex ring systems.[2] Acyclic diterpenoids, while less common than their cyclic counterparts, are known constituents of various organisms, including marine algae.

(5Z)-Tetraprenylacetone, also known as (6E,10Z,14E)-6,10,14-trimethylpentadeca-5,10,14-trien-2-one, belongs to this class of acyclic diterpenoid ketones. Although its presence in terrestrial plants has not been definitively established in publicly available literature, the degradation of phytol, a component of chlorophyll, can lead to the formation of various isoprenoid ketones.[3][4][5] However, the most compelling evidence for its potential natural occurrence comes from studies on marine brown algae, which are known to produce a rich diversity of terpenoids, including acyclic diterpenes.[3][6]

Putative Natural Occurrence in Brown Algae (Phaeophyceae)

Brown algae are a rich source of unique secondary metabolites, including a variety of terpenoids.[7][8] Several studies have reported the isolation of acyclic diterpenoids and related compounds from genera such as Sargassum, Bifurcaria, and Dictyota. Notably, farnesylacetone derivatives, which are C18 ketones structurally similar to the C20 tetraprenylacetone, have been identified in Sargassum sagamianum. This suggests that the biosynthetic machinery for producing such acyclic isoprenoid ketones exists within this algal class.

While no study has explicitly identified (5Z)-Tetraprenylacetone, the presence of these related compounds strongly suggests that it, or its isomers, may be present as minor constituents in the volatile or lipid fractions of certain brown algal species. Further targeted phytochemical investigations of these organisms are warranted.

Hypothetical Biosynthesis of (5Z)-Tetraprenylacetone

The biosynthesis of (5Z)-Tetraprenylacetone in plants or algae would likely follow the well-established isoprenoid pathway. The key steps are hypothesized as follows:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These C5 building blocks are synthesized via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol phosphate (MEP) pathway in plastids.

-

Synthesis of Geranylgeranyl Pyrophosphate (GGPP): Head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase, yields the C20 precursor, GGPP.

-

Formation of the Acyclic Diterpene Skeleton: GGPP can then be modified through the action of various enzymes, including phosphatases, dehydrogenases, and reductases, to form a variety of acyclic diterpenoids.

-

Oxidation to form (5Z)-Tetraprenylacetone: The terminal pyrophosphate group of an acyclic C20 diterpene precursor could be removed, followed by a series of oxidation and isomerization steps to yield the ketone functionality and the specific (5Z) double bond configuration of tetraprenylacetone.

The logical relationship for this proposed biosynthetic pathway is depicted in the following diagram:

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of (5Z)-Tetraprenylacetone from brown algae, based on established protocols for related terpenoids.

Extraction of Acyclic Diterpenoids from Brown Algae

A generalized workflow for the extraction and isolation of terpenoids from brown algal biomass is presented below.

Detailed Protocol:

-

Sample Preparation: Freshly collected brown algal material (e.g., Sargassum sp.) is thoroughly washed with fresh water to remove salts and epiphytes. The cleaned material is then freeze-dried or air-dried at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried biomass is ground into a fine powder.

-

Extraction: The powdered alga is extracted exhaustively with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature with constant stirring. This solvent system is effective for extracting a broad range of lipophilic compounds, including terpenoids.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude lipophilic extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate, is used to elute different fractions.

-

Purification: Fractions containing compounds with similar TLC profiles to authentic standards of acyclic diterpenoids (if available) or showing promising signals in preliminary GC-MS analysis are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the target compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the quantification of volatile and semi-volatile compounds like (5Z)-Tetraprenylacetone.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramped to 280°C at a rate of 10°C/min, and held for 10 min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Sample Preparation for GC-MS:

-

An accurately weighed amount of the dried algal powder or a specific fraction from the column chromatography is extracted with a known volume of a suitable solvent (e.g., hexane or dichloromethane).

-

An internal standard (e.g., n-eicosane) of known concentration is added to the extract.

-

The sample is vortexed and then centrifuged. The supernatant is transferred to a GC vial for analysis.

Quantification:

Quantification is achieved by creating a calibration curve using an authentic standard of (5Z)-Tetraprenylacetone. The peak area of the target compound is normalized to the peak area of the internal standard, and the concentration is determined from the calibration curve. In the absence of a commercial standard, semi-quantification can be performed by comparing the peak area of the compound to that of the internal standard, assuming a response factor of 1.

Quantitative Data

As of the writing of this guide, no specific quantitative data for (5Z)-Tetraprenylacetone in any plant or algal species has been published. However, based on studies of other acyclic diterpenoids in brown algae, the expected concentration would likely be in the range of micrograms to low milligrams per gram of dried algal material. The table below is a template for presenting such data once it becomes available.

| Algal Species | Plant Part/Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| [Example: Sargassum muticum] | Thallus | [Hypothetical Value: 15.2 ± 2.1] | GC-MS | [Future Study] |

| [Example: Bifurcaria bifurcata] | Whole Alga | [Hypothetical Value: 8.7 ± 1.5] | GC-MS | [Future Study] |

Potential Biological Activities and Signaling Pathways

The biological activities of (5Z)-Tetraprenylacetone have not been extensively studied. However, its structural analog, geranylgeranylacetone (GGA), has been shown to induce heat shock proteins and exhibit cytoprotective effects.[9][10] It is plausible that (5Z)-Tetraprenylacetone may possess similar or other interesting biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, which are common among terpenoids isolated from marine algae.[11][12]

Currently, there is no information available regarding any signaling pathways in plants or algae that involve (5Z)-Tetraprenylacetone. Research in this area would be highly novel and could uncover new roles for acyclic diterpenoids in chemical ecology or as signaling molecules.

Conclusion and Future Directions

(5Z)-Tetraprenylacetone represents a scientifically intriguing but currently unconfirmed natural product in the plant and algal kingdoms. The chemotaxonomic evidence strongly points towards brown algae as the most probable source of this compound. This technical guide provides a roadmap for researchers to embark on the discovery and characterization of (5Z)-Tetraprenylacetone. Future research should focus on:

-

Targeted Phytochemical Screening: Extensive screening of various brown algal species, particularly from the genera Sargassum and Bifurcaria, using the GC-MS methodology outlined in this guide.

-

Structure Elucidation: In the event of its discovery, full structure elucidation using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry will be crucial.[6][7]

-

Bioactivity Screening: Evaluation of the isolated compound for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Biosynthetic Studies: Investigation of the enzymatic machinery responsible for its biosynthesis in the source organism.

The exploration of the natural occurrence and biological functions of (5Z)-Tetraprenylacetone holds the potential to unveil a new bioactive molecule with applications in drug discovery and development, and to deepen our understanding of the chemical diversity of the marine environment.

References

- 1. Structural Elucidation of Cryptic Algaecides in Marine Algal-Bacterial Symbioses by NMR Spectroscopy and MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. irjse.in [irjse.in]

- 5. jchps.com [jchps.com]

- 6. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]

- 7. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in biological properties of brown algae-derived compounds for nutraceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Structure Elucidation of Three New Dolastanes from the Brown Alga Dilophus spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pharmaceutical Potential of Brown Algal Polysaccharides and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant activity of phlorotannins from brown algae | Liu | International Journal of Agricultural and Biological Engineering [ijabe.org]

(5Z)-Tetraprenylacetone: A Potent Inducer of the Cellular Stress Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(5Z)-Tetraprenylacetone, an acyclic polyisoprenoid and a specific stereoisomer of geranylgeranylacetone (GGA), has emerged as a significant pharmacological agent for the induction of heat shock proteins (HSPs). Initially developed as an anti-ulcer drug, its cytoprotective properties have been largely attributed to its ability to upregulate the expression of various HSPs, which act as molecular chaperones to protect cells from stress-induced damage. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the action of (5Z)-Tetraprenylacetone as a heat shock protein inducer, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The primary mechanism by which (5Z)-Tetraprenylacetone induces the expression of heat shock proteins revolves around the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP70 and HSP90.

Upon cellular stress or exposure to inducers like (5Z)-Tetraprenylacetone, this complex is disrupted. It is proposed that (5Z)-Tetraprenylacetone directly interacts with the C-terminal domain of HSP70, leading to a conformational change that causes the dissociation of HSP70 from HSF1.[1] This dissociation allows HSF1 to trimerize, translocate to the nucleus, and bind to the heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.

Furthermore, the cytoprotective effects of (5Z)-Tetraprenylacetone-induced HSP70 have been linked to the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved in the induction of heat shock proteins by (5Z)-Tetraprenylacetone.

Caption: HSF1 Activation Pathway by (5Z)-Tetraprenylacetone.

References

An In-depth Technical Guide to the Mechanism of Action of (5Z)-Tetraprenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Tetraprenylacetone, more commonly known as Geranylgeranylacetone (GGA) or Teprenone, is a cytoprotective agent with a multifaceted mechanism of action. Primarily recognized for its potent induction of Heat Shock Proteins (HSPs), particularly HSP70, GGA confers significant protection against a variety of cellular stressors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of (5Z)-Tetraprenylacetone, with a focus on its role in HSP induction, gastric mucosal protection, and its anti-inflammatory and antioxidant properties. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a practical resource for researchers in drug discovery and development.

Core Mechanism of Action: Induction of Heat Shock Proteins

The principal mechanism through which (5Z)-Tetraprenylacetone exerts its cytoprotective effects is the induction of Heat Shock Proteins (HSPs). HSPs are a family of molecular chaperones that play a critical role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins.

Activation of Heat Shock Factor 1 (HSF1)

(5Z)-Tetraprenylacetone initiates the heat shock response by activating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSP genes. In an unstressed state, HSF1 is maintained in an inactive monomeric form in the cytoplasm, bound to HSPs (predominantly HSP90 and HSP70).

Upon cellular stress or exposure to (5Z)-Tetraprenylacetone, this complex dissociates. It is hypothesized that GGA may directly interact with HSP70, causing a conformational change that leads to the release of HSF1. Once liberated, HSF1 undergoes trimerization, phosphorylation, and translocates to the nucleus.

Transcriptional Upregulation of HSPs

In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of HSP genes. This binding event initiates the transcription of various HSPs, most notably HSP70. The induction of HSP70 is a key event in the cytoprotective action of (5Z)-Tetraprenylacetone.

Figure 1: Signaling pathway of (5Z)-Tetraprenylacetone-induced HSP70 expression.

Gastric Mucosal Protection

(5Z)-Tetraprenylacetone was initially developed and is widely used as an anti-ulcer agent. Its gastroprotective effects are mediated by a combination of HSP induction and other direct effects on the gastric mucosa.

Enhancement of Mucus and Bicarbonate Secretion

(5Z)-Tetraprenylacetone stimulates the synthesis and secretion of gastric mucus, a critical component of the mucosal defense system. It has been shown to increase the production of high-molecular-weight glycoproteins, which enhances the viscosity and protective properties of the mucus layer. Furthermore, it increases the concentration of bicarbonate within the mucus gel, which helps to neutralize gastric acid at the epithelial surface.

Improvement of Gastric Mucosal Blood Flow

Adequate blood flow is essential for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing metabolic waste. (5Z)-Tetraprenylacetone has been demonstrated to increase gastric mucosal blood flow, which may be mediated, in part, by an increase in the synthesis of prostaglandins.

Anti-inflammatory and Antioxidant Effects

Inflammation and oxidative stress are key contributors to the pathogenesis of gastric ulcers. (5Z)-Tetraprenylacetone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it possesses antioxidant capabilities, protecting gastric mucosal cells from damage induced by reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of (5Z)-Tetraprenylacetone.

Table 1: Preclinical Data on Gastric Mucosal Protection

| Parameter | Animal Model | Treatment | Result | Reference |

| Gastric Mucus Content | Rats | 100 mg/kg GGA, twice daily for 3 days | 62% increase in adherent mucus gel | [1] |

| Mucus Viscosity | Rats | 100 mg/kg GGA, twice daily for 3 days | 2.3 times higher viscosity | [1] |

| H+ Diffusion Retardation | Rats | 100 mg/kg GGA, twice daily for 3 days | 32% greater ability to retard H+ diffusion | [1] |

| Glycoprotein Synthesis | Rat gastric cultured cells | GGA (dose-dependent) | Significant increase (p < 0.01) | [2] |

Table 2: Clinical Trial Data on Gastric Ulcer Healing

| Treatment Group | Duration | Ulcer Healing Rate | Reference |

| Cimetidine + Teprenone (50 mg, tid) | 4 weeks | 72.4% | [3] |

| Cimetidine alone | 4 weeks | 52.1% | [3] |

| Cimetidine + Teprenone (50 mg, tid) | 8 weeks | 93.1% | [3] |

| Cimetidine alone | 8 weeks | 89.6% | [3] |

Table 3: Data on HSP70 Induction

| Experimental System | Treatment | Result | Reference |

| Rat Heart | Single oral dose of 200 mg/kg GGA | Peak HSP72 expression at 24 hours | [4] |

| Rat Liver (CCl4-induced fibrosis model) | GGA treatment | Significant enhancement of HSP70 expression | [5] |

| Human Atrial Tissue | 400 mg/day GGA for 3 days | Significantly increased HSPB1 and HSPA1 (HSP70 family) expression | [6] |

Detailed Experimental Protocols

Western Blot Analysis for HSP70 Induction

This protocol is a generalized procedure based on methodologies reported in the literature for detecting HSP70 expression following treatment with (5Z)-Tetraprenylacetone.

-

Cell/Tissue Lysis:

-

Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the samples in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HSP70 (e.g., mouse anti-HSP70 monoclonal antibody) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

-

Use a loading control, such as an antibody against β-actin or GAPDH, to normalize for protein loading.

-

Figure 2: Experimental workflow for Western blot analysis of HSP70.

Assessment of Gastric Mucosal Lesions in an Animal Model

This protocol describes a common method for inducing and evaluating gastric ulcers in rats to assess the protective effects of (5Z)-Tetraprenylacetone.

-

Animal Model:

-

Use male Wistar or Sprague-Dawley rats (200-250 g).

-

Fast the animals for 24 hours before the experiment, with free access to water.

-

-

Drug Administration:

-

Administer (5Z)-Tetraprenylacetone (e.g., 100-200 mg/kg) or vehicle (e.g., 1% carboxymethyl cellulose) orally by gavage 30-60 minutes before ulcer induction.

-

-

Ulcer Induction:

-

Induce gastric ulcers using various methods, such as:

-

Ethanol-induced ulcer: Administer 1 mL of absolute ethanol orally.

-

Indomethacin-induced ulcer: Administer indomethacin (e.g., 30 mg/kg) orally or subcutaneously.

-

Water immersion restraint stress: Place the rats in a restraint cage and immerse them in water at 23°C to the level of the xiphoid process for a specified duration (e.g., 6 hours).

-

-

-

Evaluation of Gastric Lesions:

-

Euthanize the animals at a specified time after ulcer induction.

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse the stomach with saline to remove its contents.

-

Pin the stomach flat on a board for macroscopic examination.

-

Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.

-

Alternatively, the lesioned area can be quantified using image analysis software.

-

-

Histological Examination:

-

Fix gastric tissue samples in 10% neutral buffered formalin.

-

Process the tissues, embed in paraffin, and cut into 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.

-

Conclusion

The mechanism of action of (5Z)-Tetraprenylacetone is robust and multifaceted, with the induction of Heat Shock Proteins, particularly HSP70, at its core. This primary mechanism is complemented by its direct beneficial effects on the gastric mucosa, including enhanced mucus and bicarbonate secretion, improved blood flow, and anti-inflammatory and antioxidant activities. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in a range of diseases characterized by cellular stress and damage. The continued investigation into the intricate signaling pathways modulated by (5Z)-Tetraprenylacetone will undoubtedly unveil new avenues for its clinical application.

References

- 1. Enhancement of the lipid content and physical properties of gastric mucus by geranylgeranylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geranylgeranylacetone, a novel anti-ulcer drug, stimulates mucus synthesis and secretion in rat gastric cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The effects of teprenone on the ulcer healing rate and the quality of healing in the treatment of active gastric ulcers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of (5Z)-Tetraprenylacetone

An In-depth Technical Guide to the In Vitro Studies of (5Z)-Tetraprenylacetone (Geranylgeranylacetone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-Tetraprenylacetone, more commonly known as Geranylgeranylacetone (GGA) or Teprenone, is an acyclic isoprenoid with demonstrated in vitro activity against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies of GGA, focusing on its mechanism of action, associated signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

In vitro studies have elucidated that Geranylgeranylacetone (GGA) exerts its anti-cancer effects primarily through the induction of apoptosis. GGA has been shown to trigger programmed cell death in a dose- and time-dependent manner in various cancer cell lines, including human leukemia HL-60 cells and melanoma cells.[1][2] The apoptotic cascade initiated by GGA involves the activation of caspase-3-like proteases, which are key executioners of apoptosis.[2] Furthermore, GGA's pro-apoptotic activity is enhanced in the presence of nitric oxide donors, suggesting a potential regulatory role of a redox-sensitive mechanism in the apoptotic pathway induced by GGA.[2]

Data Presentation: In Vitro Efficacy

The following table summarizes the quantitative data on the in vitro efficacy of Geranylgeranylacetone (GGA) against various human cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| G361 | Melanoma | Crystal Violet Assay | Cell Viability | Significant reduction at >10µM | [1] |

| SK-MEL-2 | Melanoma | Crystal Violet Assay | Cell Viability | Significant reduction at >10µM | [1] |

| SK-MEL-5 | Melanoma | Crystal Violet Assay | Cell Viability | Significant reduction at >10µM | [1] |

| U-2 OS | Osteosarcoma | Proliferation and Apoptosis Assays | Inhibition of Proliferation, Induction of Apoptosis | Dose-dependent | [3][4] |

| HL-60 | Human Leukemia | Apoptosis Assay | Induction of Apoptosis | Dose- and time-dependent | [2] |

Signaling Pathways

Geranylgeranylacetone has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation.

Intrinsic Apoptosis Pathway

GGA induces apoptosis in melanoma cells through the intrinsic pathway. This is characterized by the upregulation of p53 and Bax expression, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Caption: Intrinsic apoptosis pathway induced by GGA in melanoma cells.

Hsp70-CHIP-PRMT1-STAT3 Pathway

In human osteosarcoma cells, GGA upregulates Heat shock protein 70 (Hsp70). Hsp70 interacts with the E3 ubiquitin ligase CHIP, leading to the degradation of Protein Arginine N-Methyltransferase 1 (PRMT1).[3][4] The degradation of PRMT1 inhibits the methylation and subsequent activation of STAT3, a key transcription factor involved in cell survival and proliferation. This ultimately promotes FAS-triggered cell apoptosis.[3][4]

Caption: GGA-induced degradation of PRMT1 via the Hsp70-CHIP pathway.

Experimental Protocols

This section provides representative protocols for key in vitro assays used to evaluate the effects of Geranylgeranylacetone (GGA).

Cell Viability Assay (Crystal Violet Assay)

This protocol is adapted from methodologies used to assess the effect of GGA on melanoma cell viability.[1]

Materials:

-

Human melanoma cell lines (e.g., G361, SK-MEL-2, SK-MEL-5)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Geranylgeranylacetone (GGA) stock solution

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution (0.5% in 20% methanol)

-

Methanol

-

Sorensen's solution (0.1 M sodium citrate, 50% ethanol, pH 4.2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

GGA Treatment: Prepare serial dilutions of GGA in complete culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of GGA (e.g., 1-100 µM). Include a vehicle control (medium with the same concentration of solvent used for GGA stock).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.

-

Remove the methanol and let the plates air dry.

-

Add 50 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and let them air dry.

-

-

Quantification:

-

Add 100 µL of Sorensen's solution to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis and is applicable to studies with GGA.

Materials:

-

Cancer cell line of interest (e.g., HL-60, U-2 OS)

-

6-well plates

-

Complete culture medium

-

Geranylgeranylacetone (GGA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of GGA for a specified time.

-

Cell Harvesting:

-

For suspension cells (e.g., HL-60), collect the cells by centrifugation.

-

For adherent cells (e.g., U-2 OS), detach the cells using a gentle cell scraper or trypsin-EDTA, then collect by centrifugation.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This protocol is designed to detect changes in protein expression and phosphorylation in response to GGA treatment, as seen in studies on the PRMT1-STAT3 pathway.[3][4]

Materials:

-

Cancer cell line of interest (e.g., U-2 OS)

-

Geranylgeranylacetone (GGA)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT1, anti-STAT3, anti-phospho-STAT3, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After GGA treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

(5Z)-Tetraprenylacetone (Geranylgeranylacetone) demonstrates significant anti-cancer properties in vitro, primarily by inducing apoptosis through the intrinsic pathway and by modulating the Hsp70-CHIP-PRMT1-STAT3 signaling cascade. This technical guide provides a foundational understanding of its in vitro activities and offers standardized protocols for its further investigation. The presented data and methodologies can aid researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.

References

- 1. Geranylgeranylacetone induces apoptosis via the intrinsic pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geranylgeranylacetone induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (5Z)-Tetraprenylacetone in Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular stress responses are intricate signaling networks essential for maintaining homeostasis and determining cell fate under adverse conditions. (5Z)-Tetraprenylacetone, an acyclic isoprenoid also known as Geranylgeranylacetone (GGA), has emerged as a significant modulator of these pathways. This technical guide provides a comprehensive overview of the role of (5Z)-Tetraprenylacetone in the cellular stress response, with a focus on its induction of Heat Shock Proteins (HSPs) and its interplay with the Nrf2 and MAPK signaling pathways. This document synthesizes available quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a resource for researchers and professionals in drug development.

Introduction: Cellular Stress and the Promise of (5Z)-Tetraprenylacetone

Cells are constantly exposed to a variety of internal and external stressors, including oxidative stress, heat shock, and exposure to toxins. To counteract these challenges, cells have evolved sophisticated defense mechanisms collectively known as the cellular stress response. Key components of this response include the upregulation of cytoprotective proteins like Heat Shock Proteins (HSPs), the activation of antioxidant pathways such as the Nrf2-ARE system, and the modulation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways.

(5Z)-Tetraprenylacetone, a compound with the chemical formula C23H38O, is structurally an isomer of Geranylgeranylacetone (GGA) and is often referred to by this name in scientific literature.[1][2][3] It is an acyclic isoprenoid that has been clinically used as an anti-ulcer drug and has demonstrated significant cytoprotective effects.[4][5] Its primary mode of action in the cellular stress response is believed to be the induction of HSPs, particularly HSP70, which act as molecular chaperones to prevent protein misfolding and aggregation.[1][4][5] This guide delves into the molecular mechanisms through which (5Z)-Tetraprenylacetone exerts its effects and provides the necessary technical details for its further investigation.

Quantitative Data on the Effects of (5Z)-Tetraprenylacetone (GGA)

The following tables summarize the key quantitative findings from preclinical studies on Geranylgeranylacetone (GGA).

Table 1: In Vivo Dose-Dependent Induction of HSP72 by GGA in Rats [6]

| GGA Dose (mg/kg, single oral administration) | Relative HSP72 Expression (Fold Change vs. Control) |

| 50 | ~1.5 |

| 100 | ~2.5 |

| 200 | ~3.5 |

| 400 | ~3.5 |

Data derived from Western blot analysis of rat hearts 24 hours after GGA administration.[6]

Table 2: In Vitro Cytotoxicity of GGA (IC50 Values) [4]

| Cell Line | Condition | IC50 (mM) |

| HeLa | High Glucose | 3.6 ± 0.86 |

| Normal Glucose | 4.4 ± 1.5 | |

| Caco-2 | High Glucose | 1.3 ± 0.47 |

| Normal Glucose | 0.43 ± 0.11 | |

| HEK293 | High Glucose | 1.0 ± 0.32 |

| Normal Glucose | 0.44 ± 0.15 |

Table 3: Effect of GGA on Cellular Viability and Functional Recovery

| Experimental Model | Stressor | GGA Treatment | Outcome | Quantitative Measurement |

| Rat Hearts | Ischemia/Reperfusion | 200 mg/kg (oral, 24h prior) | Cardioprotection | Greater functional recovery and less creatine kinase release compared to control.[6] |

| Human Atrial Tissue | Cardiac Surgery | 400 mg/day (oral, 3 days prior) | Increased HSPs | Significant increase in HSPB1 and HSPA1 expression levels.[7] |

| Rat Liver | Massive Hepatectomy | 100 mg/kg (oral) | Improved Survival | Significantly suppressed release of aminotransferases.[8] |

| Mice Cardiomyocytes | Humid Heat Stress | Pretreatment | Suppressed Apoptosis | Increased Bcl-2 expression, decreased cytosolic cytochrome c. |

| Rat Hepatic Fibrosis Model | Carbon Tetrachloride | Treatment | Attenuated Fibrosis | Upregulated HSP70 expression, decreased α-SMA and TGF-β1.[9][10] |

Table 4: Modulation of Nrf2 and MAPK Signaling Pathways by GGA (Illustrative)

| Pathway Component | Assay | GGA Treatment | Outcome | Quantitative Measurement |

| Nrf2 Pathway | ||||

| Nrf2 Nuclear Translocation | Immunofluorescence | Hypothesized | Increased nuclear Nrf2 | Data not available in searched literature |

| HO-1 mRNA Expression | qRT-PCR | Hypothesized | Upregulation | Data not available in searched literature |

| NQO1 mRNA Expression | qRT-PCR | Hypothesized | Upregulation | Data not available in searched literature |

| MAPK Pathway | ||||

| p-p38/p38 Ratio | Western Blot | Hypothesized | Modulation | Data not available in searched literature |

| p-JNK/JNK Ratio | Western Blot | Hypothesized | Modulation | Data not available in searched literature |

| p-ERK/ERK Ratio | Western Blot | Hypothesized | Modulation | Data not available in searched literature |

Note: While GGA is hypothesized to modulate the Nrf2 and MAPK pathways as part of its cellular stress response, specific quantitative data on these effects were not available in the reviewed literature. This represents a key area for future research.

Signaling Pathways Modulated by (5Z)-Tetraprenylacetone

Heat Shock Response (HSR)

The primary and most well-documented role of (5Z)-Tetraprenylacetone (GGA) in the cellular stress response is the induction of Heat Shock Proteins (HSPs).

Nrf2 Antioxidant Pathway (Hypothesized)

The Nrf2 pathway is a critical regulator of cellular redox homeostasis. While direct quantitative evidence for GGA's activation of this pathway is pending, its known role in mitigating oxidative stress suggests a likely interaction.

MAPK Signaling Pathways (Hypothesized)

The MAPK pathways (p38, JNK, ERK) are central to the cellular response to a wide array of stressors. Their modulation by GGA is an area of active investigation.

Detailed Experimental Protocols

Quantification of HSP70 Expression by Western Blot

This protocol details the steps for measuring the expression levels of HSP70 in cell or tissue lysates.

Protocol Steps:

-

Lysate Preparation: Homogenize cells or tissues in RIPA buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 (e.g., mouse monoclonal anti-HSP70) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Assessment of Nrf2 Nuclear Translocation by Immunofluorescence

This protocol describes the visualization and quantification of Nrf2 movement from the cytoplasm to the nucleus.

Protocol Steps:

-

Cell Culture: Grow cells on sterile glass coverslips in a culture dish. Treat with GGA or vehicle control for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS with 0.1% Tween 20 (PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit polyclonal anti-Nrf2) overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Nuclear Counterstaining: Incubate with a nuclear counterstain such as DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of Nrf2 in the nucleus and cytoplasm to determine the extent of nuclear translocation.

Analysis of MAPK Phosphorylation by Western Blot

This protocol is for the detection and quantification of the activated (phosphorylated) forms of MAPK proteins (p38, JNK, ERK).

Protocol Steps:

-

Lysate Preparation: Prepare cell or tissue lysates as described in section 4.1, but with the addition of phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine protein concentration.

-

SDS-PAGE and Protein Transfer: Follow the procedures in section 4.1.

-

Blocking: Block the membrane as previously described.

-

Primary Antibody Incubation: Incubate separate membranes with primary antibodies specific for the phosphorylated forms of p38, JNK, or ERK (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Follow the procedures in section 4.1.

-

Detection and Analysis: Visualize and quantify the phosphorylated protein bands.

-

Stripping and Reprobing (Optional but Recommended): To normalize for total protein levels, the membranes can be stripped of the phospho-specific antibodies and reprobed with antibodies that detect the total (phosphorylated and unphosphorylated) forms of p38, JNK, and ERK. The ratio of the phosphorylated protein to the total protein provides a more accurate measure of activation.

Conclusion and Future Directions

(5Z)-Tetraprenylacetone (Geranylgeranylacetone) is a potent inducer of the cellular stress response, with its most prominent effect being the upregulation of heat shock proteins, particularly HSP70. This activity confers significant cytoprotection against a variety of stressors in preclinical models. While its involvement in the Nrf2 and MAPK signaling pathways is strongly suggested by its antioxidant and anti-inflammatory properties, there is a clear need for further research to provide direct quantitative evidence of these interactions.

For professionals in drug development, (5Z)-Tetraprenylacetone represents a promising lead compound for therapies targeting diseases associated with cellular stress and protein misfolding, such as neurodegenerative diseases, ischemic injuries, and certain inflammatory conditions. Future studies should focus on elucidating the precise molecular targets of (5Z)-Tetraprenylacetone beyond HSF1 and quantifying its dose-dependent effects on the Nrf2 and MAPK pathways. Such data will be crucial for the optimization of its therapeutic potential and the design of next-generation cytoprotective agents.

References

- 1. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dp.univr.it [dp.univr.it]

- 4. researchgate.net [researchgate.net]

- 5. Geranylgeranylacetone, a noninvasive heat shock protein inducer, induces protein kinase C and leads to neuroprotection against cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Individual expression features of GPX2, NQO1 and SQSTM1 transcript variants induced by hydrogen peroxide treatment in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gygi Lab @ HMS [gygi.hms.harvard.edu]

- 9. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of (5Z)-Tetraprenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Tetraprenylacetone, a specific geometric isomer of geranylgeranylacetone (GGA), is a C23 isoprenoid ketone with significant potential in biomedical research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the natural origins, particularly from the degradation of phytol in marine brown algae, and outlines the experimental protocols for its extraction, purification, and structural elucidation. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers interested in the therapeutic applications and further development of (5Z)-Tetraprenylacetone.

Introduction

(5Z)-Tetraprenylacetone, systematically named (5Z)-6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraen-2-one, is a diterpenoid and a geometric isomer of the more commonly studied geranylgeranylacetone (GGA). Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. Tetraprenylacetone, with its 23 carbon atoms, is formed from four isoprene units and an acetone moiety. The "(5Z)" designation specifies the cis configuration of the double bond at the C5 position, which distinguishes it from its all-(E) counterpart and other isomers.

Geranylgeranylacetone is known for its cytoprotective and anti-inflammatory effects, primarily through the induction of heat shock proteins (HSPs). While much of the research has been conducted on mixtures of GGA isomers, understanding the specific biological activities and therapeutic potential of individual isomers like (5Z)-Tetraprenylacetone is a growing area of interest for drug development.

Discovery and Natural Occurrence

The discovery of tetraprenylacetone is intrinsically linked to the study of phytol degradation products in marine environments. Phytol, the diterpene alcohol side-chain of chlorophyll, is one of the most abundant biomarkers in aquatic ecosystems[1]. Brown algae (Phaeophyceae), particularly of the genus Sargassum, are rich sources of chlorophyll and, consequently, its degradation products[2][3][4].

The breakdown of phytol, through both biotic and abiotic processes, gives rise to a variety of isoprenoid compounds, including tetraprenylacetone. While the initial discovery and characterization of geranylgeranylacetone from natural sources did not always differentiate between its various geometric isomers, subsequent analytical advancements have allowed for their separation and identification. Commercial sources now supply geranylgeranylacetone as a mixture of (5E,9E,13E) and (5Z,9E,13E) isomers, confirming the natural occurrence of the (5Z) isomer.

The general pathway of phytol degradation leading to the formation of isoprenoid ketones is a key area of biogeochemical research[1].

Experimental Protocols

Isolation from Natural Sources (Brown Algae)

The isolation of (5Z)-Tetraprenylacetone from brown algae such as Sargassum species involves several key steps:

3.1.1. Sample Collection and Preparation:

-

Fresh algal material is collected and washed with seawater to remove epiphytes and debris.

-

The cleaned material is then typically air-dried or freeze-dried to preserve the chemical constituents.

-

The dried algae are ground into a fine powder to increase the surface area for efficient extraction.

3.1.2. Extraction:

-

The powdered algal material is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity.

-

A non-polar solvent like n-hexane or petroleum ether is often used first to extract lipids and other non-polar compounds, including tetraprenylacetone.

-

The extraction can be performed using techniques such as Soxhlet extraction or maceration with agitation.

3.1.3. Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrate is then subjected to chromatographic separation. Column chromatography using silica gel is a standard method for the initial fractionation of the extract.

-

Further purification to separate the geometric isomers is achieved using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18)[5][6][7]. The separation of E/Z isomers can be challenging and may require specialized columns or solvent systems.

Structural Elucidation and Characterization

The identification and structural confirmation of (5Z)-Tetraprenylacetone rely on a combination of spectroscopic techniques:

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is used to determine the molecular weight and fragmentation pattern of the isolated compound. The mass spectrum of tetraprenylacetone will show a molecular ion peak corresponding to its molecular formula (C23H38O) and characteristic fragment ions[8][9].

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are crucial for determining the precise structure, including the stereochemistry of the double bonds. The chemical shifts and coupling constants of the protons and carbons adjacent to the double bonds can differentiate between the (E) and (Z) isomers. For the (5Z) isomer, specific signals corresponding to the cis configuration at the C5-C6 double bond will be observed.

3.2.3. Infrared (IR) Spectroscopy:

-

IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C).

Quantitative Data

The following tables summarize key quantitative data for (5Z)-Tetraprenylacetone. It is important to note that much of the publicly available data pertains to geranylgeranylacetone as a mixture of isomers. Data specific to the purified (5Z) isomer is limited.

Table 1: Physicochemical Properties of Tetraprenylacetone

| Property | Value | Reference |

| Molecular Formula | C23H38O | |

| Molar Mass | 330.55 g/mol | |

| Appearance | Oily liquid | |

| Boiling Point | Not available | |

| Density | ~0.9081 g/cm³ (for mixture) |

Table 2: Spectroscopic Data for Tetraprenylacetone (Isomer Mixture)

| Technique | Key Observations |

| GC-MS | Molecular Ion (M+): m/z 330.5 |

| Characteristic Fragments: [M-15], [M-58] | |

| ¹H NMR | Signals for vinyl protons and methyl groups on double bonds. Specific chemical shifts will differ for E and Z isomers. |

| ¹³C NMR | Signals for carbonyl carbon (~208 ppm), and sp² carbons of the double bonds. |

| IR (cm⁻¹) | ~1715 (C=O stretch), ~1665 (C=C stretch) |

Visualizations

Experimental Workflow for Isolation